molecular formula C32H40N2O B1663616 马罗匹坦 CAS No. 147116-67-4

马罗匹坦

货号 B1663616
CAS 编号: 147116-67-4
分子量: 468.7 g/mol
InChI 键: OMPCVMLFFSQFIX-CONSDPRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maropitant, used as maropitant citrate, is a neurokinin receptor antagonist developed by Zoetis specifically for the treatment of motion sickness and vomiting in dogs . It was approved by the FDA in 2007 for use in dogs, and more recently has also been approved for use in cats .


Synthesis Analysis

Maropitant is a substituted quinuclidine . The pharmaceutical composition of Maropitant includes an aqueous solution of maropitant citrate, a pharmaceutically acceptable β-cyclodextrin, and a pharmaceutically acceptable preservative . The method for preparing the composition includes mixing, in an aqueous medium, a source of maropitant, a source of citrate, a pharmaceutically acceptable β-cyclodextrin, and a pharmaceutically acceptable preservative .


Molecular Structure Analysis

Maropitant belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Chemical Reactions Analysis

Maropitant has been shown to have anti-inflammatory action in a mouse model of acute pancreatitis . Treatment with maropitant significantly lowered plasma amylase and IL-6 levels. In addition, treatment with maropitant inhibited the infiltration of MPO-positive cells in the pancreas .


Physical And Chemical Properties Analysis

Maropitant has a molecular formula of C32H40N2O and a molecular weight of 468.67 . It is soluble in DMSO .

科学研究应用

神经激肽-1拮抗剂活性

马罗匹坦是一种神经激肽-1 (NK1) 选择性受体拮抗剂,最初开发为犬类止吐药。研究表明它能够穿透中枢神经系统,显示出其作为广谱止吐剂的潜力。动物模型中评估其抑制 NK1 激动剂诱导的踏步动作的研究支持了这一点,突出了其中心功能作用(de la Puente-Redondo 等人,2007)

对肠道运动的影响

已经研究了马罗匹坦对肠道运动的影响,结果表明它可以增加肠道的收缩频率并降低收缩幅度。这表明,虽然马罗匹坦作为止吐药有效,但它可能会诱发肠道运动障碍,特别是在某些动物模型中(Mikawa 等人,2015)

手术中的镇痛效果

研究已经探索了马罗匹坦在疼痛管理中的应用,特别是在手术环境中。例如,在接受卵巢子宫切除术的猫中应用它表明,马罗匹坦可以有效减轻术后疼痛并提高舒适度,表明其在镇痛方案中的效用(Corrêa 等人,2019)

治疗犬晕动病的疗效

马罗匹坦已被评估其预防与犬晕动病相关的呕吐的疗效。临床试验表明在汽车旅行期间呕吐显着减少,这强调了其在解决晕动病相关呕吐方面的有效性(Benchaoui 等人,2007)

犬的药代动力学

已经研究了马罗匹坦的药代动力学,当通过不同途径给药时,揭示了其生物利用度和全身清除率。这些研究对于了解药物的吸收、分布、代谢和排泄至关重要,从而为其最佳使用提供信息(Benchaoui 等人,2007)

在猫慢性肾病中的应用

已经评估了马罗匹坦在管理与猫慢性肾病 (CKD) 相关的慢性呕吐和厌食方面的疗效。结果表明,它可以有效缓解与 CKD 相关的呕吐,可能有助于受影响猫的营养管理(Quimby 等人,2015)

手术中的镇痛和心血管作用

该药物已研究其在手术期间的抗伤害感受和心血管作用。例如,它与接受乳房切除术的犬中氯胺酮和利多卡因共同给药表明有效的镇痛作用,且心血管作用最小,表明其作为手术镇痛的辅助药物的潜力(Soares 等人,2021)

潜在的抗炎特性

一项系统评价和荟萃分析评估了马罗匹坦的抗炎和镇痛特性。虽然发现它具有显着的麻醉节约作用,但其对疼痛和炎症的影响尚未得到确凿的证明,这表明需要在该领域进行进一步的研究(Kinobe 和 Miyake,2020)

未来方向

The FDA has approved Maropitant Citrate tablets for the prevention of acute vomiting and the prevention of vomiting due to motion sickness in dogs . Maropitant has also been used in acute cases of rapid or labored breathing to prevent vomiting that could lead to aspiration pneumonia .

Relevant Papers

Several papers have been published on Maropitant. One study investigated the anti-inflammatory action of maropitant in a mouse model of acute pancreatitis . Another study evaluated the efficacy of maropitant to treat and prevent emesis caused by IV infusion of a chemotherapeutic dose of cisplatin in dogs . A third paper discussed the use of maropitant in cats with chronic kidney disease .

属性

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPCVMLFFSQFIX-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057874
Record name Maropitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maropitant

CAS RN

147116-67-4
Record name Maropitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147116-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maropitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maropitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maropitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxy-phenyl)methyl]quinuclidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.267.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAROPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE2T9H4DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maropitant
Reactant of Route 2
Maropitant
Reactant of Route 3
Maropitant
Reactant of Route 4
Reactant of Route 4
Maropitant
Reactant of Route 5
Maropitant
Reactant of Route 6
Reactant of Route 6
Maropitant

Citations

For This Compound
4,880
Citations
BL Hay Kraus - Veterinary Medicine: Research and Reports, 2017 - Taylor & Francis
… Maropitant is available in both an injectable … , maropitant prevents or significantly decreases the incidence of opioid-induced vomiting and signs of nausea in dogs and cats. Maropitant …
Number of citations: 28 www.tandfonline.com
RT Kinobe, Y Miyake - The Veterinary Journal, 2020 - Elsevier
… , maropitant had a significant inhalation anaesthetic-sparing effect (SMD −0.92, 95% CI −1.30, −0.54; P < 0.00001). However, treatment with maropitant had … that maropitant significantly …
Number of citations: 12 www.sciencedirect.com
VA De la Puente‐Redondo, EM Siedek… - Journal of Small …, 2007 - Wiley Online Library
… with maropitant and 71 per cent of dogs treated with metoclopramide did not vomit after treatment (P<0·01). The mean number of emetic events after maropitant … that maropitant was not …
Number of citations: 88 onlinelibrary.wiley.com
HS Sedlacek, DS Ramsey, JF Boucher… - Journal of Veterinary …, 2008 - Wiley Online Library
… with maropitant or … maropitant did not differ significantly (P > 0.05) from those of dogs treated with ondansetron, but emetic events were significantly reduced (P ≤ 0.0102) for maropitant …
Number of citations: 100 onlinelibrary.wiley.com
BLH Kraus - Veterinary Anaesthesia and Analgesia, 2013 - Elsevier
… The goal of this study was to evaluate the effectiveness of maropitant (Cerenia ® ) in … The goal of this study was to evaluate the effectiveness of maropitant in preventing vomiting …
Number of citations: 67 www.sciencedirect.com
HA Benchaoui, SR Cox, RP Schneider… - Journal of Veterinary …, 2007 - Wiley Online Library
… disposition of maropitant within the 2–8 mg/kg dose range. Systemic clearance of … maropitant and its main metabolite was minimal (<1%), thus supporting the evidence that maropitant …
Number of citations: 78 onlinelibrary.wiley.com
VA de la Puente-Redondo, N Tilt… - American journal of …, 2007 - Am Vet Med Assoc
… of maropitant on ongoing emesis, 24 dogs were randomized to 2 treatment groups (12 dogs each). Saline (0.9% NaCl) solution or maropitant (1 … To evaluate the use of maropitant for the …
Number of citations: 68 avmajournals.avma.org
DS Ramsey, K Kincaid, JA Watkins… - Journal of veterinary …, 2008 - Wiley Online Library
… Additional data on the broad-spectrum utility of maropitant as an antiemetic is provided in this report which details results of a randomized clinical trial which evaluated maropitant for …
Number of citations: 56 onlinelibrary.wiley.com
JM Quimby, WT Brock, K Moses… - Journal of feline …, 2015 - journals.sagepub.com
… The aim of this study was to assess the efficacy of maropitant for management of chronic … the use of maropitant for antiemetic therapy in a chronic disease state. Maropitant seems a …
Number of citations: 49 journals.sagepub.com
SE Rau, LG Barber, KE Burgess - Journal of veterinary internal …, 2010 - Wiley Online Library
… and myelosuppression between maropitant and placebo treatments were evaluated. … receiving maropitant compared with placebo. No differences were found between maropitant and …
Number of citations: 71 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。